Home > Products > Screening Compounds P80879 > IGF-1R inhibitor
IGF-1R inhibitor - 1352873-82-5

IGF-1R inhibitor

Catalog Number: EVT-1516567
CAS Number: 1352873-82-5
Molecular Formula: C11H17BN2O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Insulin-like Growth Factor 1 Receptor inhibitors are a class of compounds that target the insulin-like growth factor 1 receptor, a type of receptor tyrosine kinase involved in cellular growth, development, and survival. The inhibition of this receptor has significant implications in cancer therapy, as its overexpression is often associated with tumor growth and metastasis. The primary function of these inhibitors is to prevent the activation of downstream signaling pathways that promote cell proliferation and survival.

Source

The insulin-like growth factor 1 receptor is primarily sourced from the endocrine system, where it plays a crucial role in mediating the effects of insulin-like growth factors. These receptors are found in various tissues and are particularly abundant in muscle and liver cells. The development of inhibitors has been driven by research focusing on their roles in oncogenesis and resistance to chemotherapy.

Classification

Insulin-like Growth Factor 1 Receptor inhibitors can be classified into two main categories:

  1. Monoclonal Antibodies: These bind to the extracellular domain of the receptor, preventing ligand binding and subsequent activation.
  2. Small Molecule Inhibitors: These typically act as ATP-competitive inhibitors that block the kinase activity of the receptor.
Synthesis Analysis

Methods

The synthesis of insulin-like growth factor 1 receptor inhibitors often involves several chemical methodologies:

  • Chemical Synthesis: This includes the use of organic synthesis techniques to create small molecule inhibitors. For example, compounds like BMS-754807 have been synthesized using standard organic chemistry techniques such as coupling reactions and cyclization.
  • Structure-Activity Relationship Studies: Researchers often modify existing compounds to enhance their potency and selectivity against the insulin-like growth factor 1 receptor.

Technical Details

For instance, the synthesis of dual inhibitors targeting both the insulin-like growth factor 1 receptor and Src kinase involves designing molecules that incorporate functional groups conducive to binding at both active sites. Techniques such as high-throughput screening are employed to identify promising candidates from large libraries of synthesized compounds.

Molecular Structure Analysis

Structure

The insulin-like growth factor 1 receptor is a heterotetramer composed of two alpha and two beta subunits linked by disulfide bonds. The alpha subunits are responsible for ligand binding, while the beta subunits contain the kinase domain that transmits signals intracellularly.

Data

The molecular weight of the insulin-like growth factor 1 receptor is approximately 300 kDa. Structural studies using X-ray crystallography have revealed details about its ligand-binding domain and activation mechanisms.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving insulin-like growth factor 1 receptor inhibitors is their interaction with ATP in the kinase domain. Inhibitors compete with ATP for binding, thereby preventing phosphorylation of tyrosine residues essential for receptor activation.

Technical Details

For example, small molecule inhibitors like AEW541 demonstrate reversible binding to the ATP-binding site, effectively blocking downstream signaling pathways such as those involving phosphatidylinositol-3-kinase and mitogen-activated protein kinases.

Mechanism of Action

Process

The mechanism by which insulin-like growth factor 1 receptor inhibitors function typically involves:

  1. Binding: The inhibitor binds to either the extracellular domain (in case of monoclonal antibodies) or the intracellular kinase domain (in case of small molecules).
  2. Inhibition: This binding prevents autophosphorylation and subsequent activation of downstream signaling pathways.
  3. Signal Disruption: As a result, cellular processes such as proliferation, survival, and migration are inhibited.

Data

Studies have shown that inhibition can lead to decreased phosphorylation levels of key signaling proteins like AKT and ERK1/2, which are critical for cell survival and proliferation.

Physical and Chemical Properties Analysis

Physical Properties

Insulin-like growth factor 1 receptor inhibitors vary in their physical properties depending on their chemical structure but generally exhibit low solubility in water due to their hydrophobic components.

Chemical Properties

These compounds are often characterized by:

  • Molecular Weight: Typically ranges from 300 to over 1000 Da.
  • Stability: Many small molecule inhibitors show stability under physiological conditions but may require specific storage conditions to maintain efficacy.

Relevant data indicates that some inhibitors possess half-maximal inhibitory concentrations in the nanomolar range, highlighting their potency against target receptors.

Applications

Scientific Uses

Insulin-like growth factor 1 receptor inhibitors have several applications in scientific research and clinical settings:

  • Cancer Therapy: They are primarily investigated for their potential to treat various cancers, including breast cancer, non-small cell lung cancer, and neuroblastoma.
  • Combination Therapies: Research indicates that these inhibitors can enhance the effectiveness of existing chemotherapeutic agents when used in combination.
  • Biomarker Discovery: High expression levels of insulin-like growth factor 1 receptors may serve as predictive biomarkers for treatment response in certain cancer types.

Recent studies have demonstrated that combining insulin-like growth factor 1 receptor inhibition with other targeted therapies can significantly improve therapeutic outcomes, underscoring their importance in modern oncology .

Introduction to IGF-1R Biology and Oncogenic Signaling

Structural and Functional Characteristics of IGF-1R

The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane tyrosine kinase receptor essential for cellular growth, differentiation, and survival. Structurally, it exists as a pre-formed α₂β₂ heterotetramer stabilized by disulfide bonds. The extracellular α-subunits contain three domains: leucine-rich L1 and L2 domains separated by a cysteine-rich region (CR), while the β-subunits include fibronectin type III (FnIII-1, FnIII-2, FnIII-3) domains, a transmembrane helix, and an intracellular tyrosine kinase domain [3] [10]. Cryo-EM studies reveal an asymmetric Γ-shaped conformation in the active state, where ligand binding induces significant conformational changes. Specifically, IGF-1 binding disrupts autoinhibitory interactions between the L1 domain of one protomer and the FnIII-2 domain of the other, bringing the transmembrane and kinase domains into proximity for trans-autophosphorylation [3].

IGF-1R is ubiquitously expressed in fetal and adult tissues and is critical for normal development. Knockout mice exhibit severe growth retardation and perinatal lethality [7]. In oncology, IGF-1R overexpression (>90% in breast cancers) drives malignant transformation by promoting proliferation, metastasis, and therapy resistance [1] [6]. Forced overexpression accelerates tumorigenesis in preclinical models, while its downregulation reverses the transformed phenotype [10].

Table 1: Key Structural Domains of IGF-1R

DomainLocationFunction
L1/L2ExtracellularLigand binding (primary site: L1/α-CT interface)
CR DomainExtracellularStabilizes ligand-receptor interaction; antibody binding epitope
FnIII-1/2/3ExtracellularDimerization; FnIII-1 contributes to ligand binding; FnIII-3 near membrane
TransmembraneMembraneAnchors receptor
Tyrosine KinaseIntracellularSignal transduction via autophosphorylation

Ligand-Receptor Interactions: IGF-1, IGF-2, and Insulin Crosstalk

IGF-1R activation is primarily triggered by IGF-1 and IGF-2, with insulin acting as a lower-affinity agonist. Cryo-EM structures demonstrate that IGF-1 binds asymmetrically to the IGF-1R dimer, engaging the L1 domain of one protomer and the α-CT segment of the other, forming a high-affinity binding pocket [3]. This binding exhibits negative cooperativity, where occupancy of one site hinders ligand binding to the second site due to rigidification of the unliganded α-CT [3].

Crosstalk occurs through several mechanisms:

  • Integrin Binding: IGF-1 directly interacts with integrins (e.g., αVβ3), forming IGF-1R-integrin complexes that amplify survival signals independently of extracellular matrix adhesion [4].
  • Hybrid Receptors: IGF-1R forms functional hybrids with insulin receptor isoforms (IR-A/IR-B), altering ligand specificity. Hybrids preferentially bind IGF-1 and IGF-2 over insulin [1] [2].
  • Ligand Sequestration: IGF-2R (a non-signaling receptor) sequesters IGF-2, indirectly modulating IGF-1R activation [2].

Notably, hyperinsulinemic states increase IGF-1 bioavailability and stimulate mitogenic signaling through IR-A and hybrid receptors, linking metabolic dysregulation to tumor progression [1].

Downstream Signaling Pathways: PI3K/AKT, RAS/MAPK, and Survival Mechanisms

Ligand-bound IGF-1R recruits adaptor proteins (IRS-1, Shc) to activate two core pathways:

  • PI3K/AKT/mTOR: IRS-1 binds PI3K, generating PIP3 to activate AKT. AKT phosphorylates pro-apoptotic proteins (e.g., Bad, caspase-9), inhibiting apoptosis, and activates mTOR to drive protein synthesis and cell cycle progression via cyclin D1/CDK4 [1] [9].
  • RAS/MAPK: Shc-Grb2-SOS complexes activate RAS, triggering RAF-MEK-ERK phosphorylation. ERK upregulates cyclins and represses p27Kip1 to promote proliferation [1] [2].

IGF-1R signaling confers therapy resistance by enhancing DNA repair and suppressing apoptosis. In colorectal cancer, prolonged IGF-1R inhibition paradoxically activates p70S6K1 (via MEK phosphorylation), sustaining survival. Combining IGF-1R and MEK inhibitors (e.g., BMS-754807 + U0126) synergistically induces apoptosis by blocking this adaptive response [9].

Table 2: IGF-1R Downstream Effectors and Functions

PathwayKey ComponentsOncogenic Functions
PI3K/AKT/mTORIRS-1 → PI3K → AKT → mTORAnti-apoptosis; glucose metabolism; cell cycle progression (cyclin D1)
RAS/MAPKShc → Grb2 → RAS → RAF → MEK → ERKProliferation; differentiation; p27Kip1 repression
p70S6K1mTORC1 → p70S6K1 → MDM2Survival (p53 degradation); feedback activation during IGF-1R inhibition

Role of IGF-1R/Insulin Receptor Hybrids (IR-A and IR-B) in Tumorigenesis

Hybrid receptors form between IGF-1R and insulin receptor (IR) isoforms (IR-A or IR-B). IR-A (fetal isoform) binds IGF-2 and insulin with high affinity, promoting mitogenesis, while IR-B (adult isoform) favors metabolic insulin signaling [1] [6]. Hybrids exhibit ligand preferences: IGF-1R/IR-A binds IGF-1, IGF-2, and insulin, whereas IGF-1R/IR-B primarily binds IGF-1 [1] [7].

In cancer:

  • Hybrid Prevalence: Elevated in thyroid, breast, and colon cancers. Breast tumors show 80% IR overexpression, correlating with poor prognosis [1] [6].
  • Mitogenic Signaling: IGF-2-driven activation of IGF-1R/IR-A hybrids promotes invasion and chemo-resistance. Stromal IGF-2 further fuels colon cancer progression [1] [7].
  • Therapeutic Implications: Monoclonal antibodies targeting IGF-1R downregulate hybrid receptors but spare IR-B, minimizing metabolic disruption. However, IR-A persistence may limit efficacy [1] [5].

Table 3: IGF-1R Hybrid Receptors in Cancer

Receptor TypeLigand SpecificityExpression in CancerFunctional Role
IGF-1R/IR-AIGF-1, IGF-2, InsulinFetal tissues; carcinomasMitogenesis; anti-apoptosis; therapy resistance
IGF-1R/IR-BIGF-1 > InsulinAdult metabolic tissuesMetabolic signaling; limited oncogenic role
IGF-1R HomodimerIGF-1 > IGF-2UbiquitousPrimary growth and survival signaling

Properties

CAS Number

1352873-82-5

Product Name

IGF-1R inhibitor

Molecular Formula

C11H17BN2O4

Synonyms

IGF-1R inhibitor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.